![molecular formula C18H18O B6323538 (2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one CAS No. 211677-74-6](/img/structure/B6323538.png)
(2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one, or 4-ethyl-3-methylphenylprop-2-en-1-one, is an organic compound belonging to the family of arylpropene derivatives. It is a colorless liquid with a pleasant odor, which is used in a variety of applications in the chemical, pharmaceutical, and cosmetics industries. This compound has attracted considerable attention due to its potential applications in the field of medicine and biotechnology.
Mechanism of Action
The exact mechanism of action of 4-ethyl-3-methylphenylprop-2-en-1-one is not yet fully understood. However, it is believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory mediators, such as cytokines. In addition, it has been shown to possess antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
4-ethyl-3-methylphenylprop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant properties, and has been used in the development of new drugs. In addition, this compound has been investigated for its potential use in the treatment of cancer, diabetes, and other diseases. It has also been studied for its potential use as a food preservative and as a pesticide.
Advantages and Limitations for Lab Experiments
The use of 4-ethyl-3-methylphenylprop-2-en-1-one in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and can be synthesized in a relatively simple manner. In addition, it is relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively low-solubility compound, and may require the use of solvents for efficient extraction. In addition, its relatively low volatility may make it difficult to work with in certain experiments.
Future Directions
The potential applications of 4-ethyl-3-methylphenylprop-2-en-1-one are numerous, and there are a number of future directions that could be explored. One potential direction is the development of new drugs based on this compound. In addition, further research could be conducted to investigate the potential use of this compound as a food preservative or pesticide. Additionally, further research could be conducted to explore the potential use of this compound in the treatment of cancer, diabetes, and other diseases. Finally, further research could be conducted to investigate the potential use of this compound in the development of new materials and products.
Synthesis Methods
4-ethyl-3-methylphenylprop-2-en-1-one can be synthesized through a variety of methods. One method involves the reaction of 4-ethylphenol and 3-methylphenol in the presence of sulfuric acid and acetic anhydride. This reaction yields a mixture of 4-ethyl-3-methylphenylprop-2-en-1-one and 4-ethyl-3-methylphenylprop-2-en-2-one. Another method involves the reaction of 4-ethylphenol and 3-methylphenol in the presence of anhydrous aluminum chloride and acetic anhydride. This reaction yields 4-ethyl-3-methylphenylprop-2-en-1-one as the major product.
Scientific Research Applications
4-ethyl-3-methylphenylprop-2-en-1-one has been studied for its potential applications in the field of medicine and biotechnology. It has been shown to possess anti-inflammatory and anti-oxidant properties, and has been used as an active ingredient in the development of new drugs. In addition, this compound has been investigated for its potential use in the treatment of cancer, diabetes, and other diseases. It has also been studied for its potential use as a food preservative and as a pesticide.
properties
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-3-15-7-9-16(10-8-15)11-12-18(19)17-6-4-5-14(2)13-17/h4-13H,3H2,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAPHTWBGAESPW-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.